molecular formula C21H15ClO3S B11146691 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11146691
M. Wt: 382.9 g/mol
InChI Key: DZEDKQKZFMWRDN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a chlorobenzyl group, and a thienylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the chlorobenzyl group, and the addition of the thienylmethylidene moiety. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a suitable nucleophile.

    Addition of Thienylmethylidene Moiety: This can be accomplished through condensation reactions involving thienyl aldehydes and appropriate ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl or thienylmethylidene sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing specific biochemical reactions. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(2-thienyl)methylidene]-1-benzofuran-3-one
  • 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(4-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

Uniqueness

The uniqueness of 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.

Properties

Molecular Formula

C21H15ClO3S

Molecular Weight

382.9 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C21H15ClO3S/c1-13-8-9-26-20(13)11-19-21(23)16-7-6-15(10-18(16)25-19)24-12-14-4-2-3-5-17(14)22/h2-11H,12H2,1H3/b19-11-

InChI Key

DZEDKQKZFMWRDN-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.